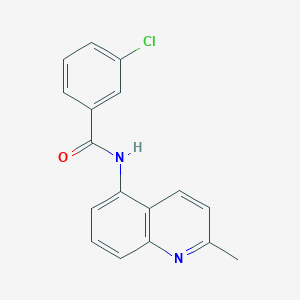
3-chloro-N-(2-methylquinolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-methylquinolin-5-yl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CQMA is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. In
作用機序
3-chloro-N-(2-methylquinolin-5-yl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to downstream substrates. This leads to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis. In addition, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to induce the degradation of CK2α, the catalytic subunit of the enzyme, by promoting its ubiquitination and proteasomal degradation.
Biochemical and Physiological Effects:
3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-chloro-N-(2-methylquinolin-5-yl)benzamide induces apoptosis, inhibits cell proliferation, and sensitizes cells to chemotherapy. In viral infections, 3-chloro-N-(2-methylquinolin-5-yl)benzamide inhibits viral replication and reduces viral load. In animal models of neurodegenerative diseases, 3-chloro-N-(2-methylquinolin-5-yl)benzamide protects against cognitive impairment and neurodegeneration. However, the effects of 3-chloro-N-(2-methylquinolin-5-yl)benzamide on normal cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
3-chloro-N-(2-methylquinolin-5-yl)benzamide has several advantages for lab experiments such as its high potency and selectivity for CK2, its ability to induce apoptosis in cancer cells, and its potential as an antiviral agent. However, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has several limitations such as its low solubility in aqueous solutions, its potential toxicity to normal cells and tissues, and its limited in vivo stability. Therefore, further optimization of 3-chloro-N-(2-methylquinolin-5-yl)benzamide and its derivatives is required to overcome these limitations and improve its efficacy and safety.
将来の方向性
There are several future directions for 3-chloro-N-(2-methylquinolin-5-yl)benzamide research such as the development of 3-chloro-N-(2-methylquinolin-5-yl)benzamide derivatives with improved solubility, stability, and efficacy, the investigation of 3-chloro-N-(2-methylquinolin-5-yl)benzamide's effects on normal cells and tissues, the evaluation of 3-chloro-N-(2-methylquinolin-5-yl)benzamide's potential as a therapeutic agent for various diseases, and the elucidation of the molecular mechanisms underlying 3-chloro-N-(2-methylquinolin-5-yl)benzamide's effects. In addition, the development of novel CK2 inhibitors based on the structure of 3-chloro-N-(2-methylquinolin-5-yl)benzamide could lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of 3-chloro-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride to form 2-methylquinoline-5-carbonyl chloride, which is then reacted with 3-chlorobenzamide in the presence of triethylamine to yield 3-chloro-N-(2-methylquinolin-5-yl)benzamide. The purity of the synthesized compound can be verified using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
3-chloro-N-(2-methylquinolin-5-yl)benzamide has been widely used in scientific research due to its potential applications in various areas such as cancer therapy, neurodegenerative diseases, and viral infections. CK2 is overexpressed in various types of cancer and is associated with tumor progression and drug resistance. 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to inhibit the replication of various viruses such as HIV, HCV, and SARS-CoV-2, making it a potential antiviral agent. Furthermore, 3-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to protect against neurodegeneration and cognitive impairment in animal models of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C17H13ClN2O |
|---|---|
分子量 |
296.7 g/mol |
IUPAC名 |
3-chloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O/c1-11-8-9-14-15(19-11)6-3-7-16(14)20-17(21)12-4-2-5-13(18)10-12/h2-10H,1H3,(H,20,21) |
InChIキー |
JIROFWZWFNZIQU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
![2-chloro-N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B243994.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(3,5-dichloro-2-methoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B244003.png)
![N-[4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244005.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)